molecular formula C10H12N4 B124559 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile CAS No. 151021-42-0

2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile

Cat. No.: B124559
CAS No.: 151021-42-0
M. Wt: 188.23 g/mol
InChI Key: QSMNQUURWIAXAA-UHFFFAOYSA-N
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Description

“2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile” is a chemical compound with the molecular formula C10H12N4. Its IUPAC name is 2-(1-piperazinyl)pyridine-3-carbonitrile . It has a molecular weight of 188.234 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to a piperazine ring via a carbonitrile group . The SMILES notation for this compound is N#CC1=CC=CN=C1N1CCNCC1 .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

  • Anticancer Activity : Substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles showed notable anti-proliferative activities against human breast cancer cell lines. These compounds were more effective than the drug curcumin in certain cases (Parveen et al., 2017).

  • Serotonin 5-HT3 Receptor Antagonists : A series of novel 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile compounds showed favorable 5-HT3 receptor antagonism in the Guinea pig ileum, suggesting potential applications in treating gastrointestinal disorders (Mahesh et al., 2004).

  • Fluorescent Probes for DNA Detection : Benzimidazo[1,2-a]quinolines substituted with piperidine, pyrrolidine, and piperazine nuclei showed potential as fluorescent probes for DNA detection. Their unique structural properties and interactions with DNA make them suitable for use in biochemical assays (Perin et al., 2011).

  • Inhibitors of NAMPT : Piperazine derivatives have been studied for their potential as inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT), a key enzyme in cancer metabolism. The structural diversity and binding affinity of these compounds to NAMPT make them interesting candidates for cancer therapy (Venkateshan et al., 2019).

  • Memory Enhancement in Mice : Piperazin-1-yl 2-(1-pyridin-2-yl-ethoxy) acetamide has shown effects on enhancing memory ability in mice. This suggests potential applications in treating cognitive disorders or enhancing cognitive functions (Li Ming-zhu, 2008).

  • Therapeutic Approach against Alzheimer's Disease : Compounds with 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides structure have been identified as potent inhibitors of acetylcholinesterase and amyloid β aggregation, suggesting their use in treating Alzheimer's disease (Umar et al., 2019).

  • Antimicrobial and Antioxidant Activity : Novel pyridine derivatives showed promising antimicrobial and antioxidant activities, highlighting their potential in pharmaceutical applications (Flefel et al., 2018).

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-piperazin-1-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-8-9-2-1-3-13-10(9)14-6-4-12-5-7-14/h1-3,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMNQUURWIAXAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201005241
Record name 2-(Piperazin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201005241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84951-44-0
Record name 2-(Piperazin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201005241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperazin-1-yl)pyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of piperazine (0.5 mol) and 2-chloro-3-cyanopyridine (0.1 mol) in absolute ethanol (225 ml) was heated at reflux for 16 hours. The cooled mixture was filtered to remove precipitated piperazine hydrochloride and the filtrate evaporated in vacuo. The residue was diluted with water (200 ml), made basic (pH>10) with 5N sodium hydroxide and extracted with ether (5×300 ml). The combined extracts were dried (MgSO4) and evaporated in vacuo affording 13.6 g of a white solid (72.5% yield); mp 99°-103° C. Spectral data are consistent with the assigned structure. This material was used without further purification.
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0.5 mol
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0.1 mol
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225 mL
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72.5%

Synthesis routes and methods III

Procedure details

2-Chloro-3-cyanopyridine (5.5 g; 0.04 mole) was dissolved in 80 mL ethanol (warming) and piperazine (17.2 g; 0.2 mole) was combined with this solution and the whole stirred at room temperature for 18 hrs. The reaction mixture was filtered and the filtrate concentrated to a residue which was partitioned between Et2O and H2O. The water layer was made basic and extracted with Et2O. The Et2O extracts were washed with water, dried (MgSO4), concentrated to a solid which was recrystallized from Skellysolve B to yield 3.2 g product, m.p. 102°-104° C.
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5.5 g
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80 mL
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17.2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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